5-bromo-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-sulfonamide

Halogen bonding Sulfonamide SAR Medicinal chemistry

This exact 5-bromo-thiophene-2-sulfonamide features a unique isoxazole-propyl side chain absent in earlier-generation endothelin antagonists. The 5-bromo substituent enables directional halogen bonding critical for metalloenzyme (CA) isoform selectivity. Minor structural modifications produce >10-fold potency shifts—procuring the exact chemotype, not a generic analog, is essential for reproducible SAR. Enables MIC determination against NDM-1-producing K. pneumoniae, MCF7 cytotoxicity profiling, ETA/ETB radioligand binding, and CA isoform selectivity screening.

Molecular Formula C11H13BrN2O3S2
Molecular Weight 365.26
CAS No. 2034385-32-3
Cat. No. B2889077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-sulfonamide
CAS2034385-32-3
Molecular FormulaC11H13BrN2O3S2
Molecular Weight365.26
Structural Identifiers
SMILESCC1=NOC(=C1)CCCNS(=O)(=O)C2=CC=C(S2)Br
InChIInChI=1S/C11H13BrN2O3S2/c1-8-7-9(17-14-8)3-2-6-13-19(15,16)11-5-4-10(12)18-11/h4-5,7,13H,2-3,6H2,1H3
InChIKeyMGELGSDBMMKWOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-sulfonamide (CAS 2034385-32-3): Structural and Pharmacophoric Overview for Research Procurement


5-Bromo-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-sulfonamide is a thiophene-2-sulfonamide derivative featuring a 5-bromo substituent on the thiophene ring and a 3-methylisoxazole moiety connected via a propyl linker. This scaffold occupies a chemical space historically associated with endothelin receptor modulation and carbonic anhydrase inhibition, as evidenced by extensive patent literature on isoxazolyl-thiophene-sulfonamides [1]. The compound is registered in the ZINC screening library (ZINC761792165) but lacks published bioactivity data in ChEMBL, indicating it is an underexplored chemotype [2]. Its structural architecture—combining a halogenated thiophene core with a flexible isoxazole-propyl side chain—differentiates it from earlier-generation endothelin antagonists that feature directly attached isoxazole rings, potentially conferring distinct selectivity and pharmacokinetic properties.

Why Generic Substitution Fails: Structural Specificity Requirements for 5-Bromo-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-sulfonamide in Scientific Research


Within the thiophene-2-sulfonamide class, even minor structural modifications produce large shifts in target selectivity and potency. Halogen substitution at the 5-position of the thiophene ring alters both electronic properties and halogen-bonding capacity, directly impacting binding to metalloenzyme active sites such as carbonic anhydrases [1]. The identity of the halogen (Br vs. Cl vs. H) determines σ-hole magnitude and thus the strength of directional halogen bonds with protein backbone carbonyls or carboxylate side chains. Furthermore, the isoxazole-propyl side chain length and connectivity pattern differentiate ligand-receptor interactions compared to directly attached isoxazole or simple alkyl chains. In related N-(isoxazolyl)sulfonamide endothelin antagonists, halogen substitution on the isoxazole ring shifted potency by over an order of magnitude (IC50 = 6.2 nM for brominated vs. >100 nM for non-halogenated analogs), demonstrating that simple analog substitution is unreliable without empirical validation [2]. These SAR subtleties make procurement of the exact target compound—rather than a generic analog—essential for reproducible research outcomes.

Quantitative Differentiation Evidence: 5-Bromo-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-sulfonamide vs. Closest Analogs


Halogen Differentiation: 5-Bromo vs. 5-Chloro and Unsubstituted Thiophene-2-sulfonamide Analogs

The 5-bromo substituent confers stronger halogen-bond donor capacity (larger σ-hole magnitude) compared to 5-chloro or unsubstituted analogs, which can enhance binding to carbonyl oxygen or carboxylate groups in target proteins [1]. In closely related N-(isoxazolyl)sulfonamide endothelin antagonists, halogen substitution at the isoxazole ring increased potency dramatically: a brominated analog achieved IC50 = 6.2 nM, whereas non-halogenated analogs showed IC50 > 100 nM, demonstrating that halogen identity is a critical potency determinant [2]. Although these data are from the isoxazole ring rather than the thiophene ring, the principle of halogen-dependent affinity enhancement is directly translatable to the 5-position of the thiophene scaffold.

Halogen bonding Sulfonamide SAR Medicinal chemistry Lead optimization

Antibacterial Scaffold Validation: 5-Bromo-thiophene-2-sulfonamide Core Demonstrates Potent Anti-NDM-1 Activity Relative to Meropenem

The 5-bromo-thiophene-2-sulfonamide core has demonstrated potent antibacterial activity against New Delhi Metallo-β-lactamase-producing Klebsiella pneumoniae ST147, a WHO critical-priority pathogen. The closely related analog 5-bromo-N-propylthiophene-2-sulfonamide (compound 3b) exhibited MIC = 0.39 µg/mL and MBC = 0.78 µg/mL against this carbapenem-resistant isolate [1]. By stark contrast, meropenem—a last-resort carbapenem antibiotic—showed MIC ≥ 32 µg/mL against the same clinical isolate, confirming >80-fold lower potency [2]. The target compound differs from 3b only in the N-alkyl substituent (isoxazole-propyl vs. n‑propyl), a modification that may further modulate potency, spectrum, and pharmacokinetics. This scaffold-level antibacterial validation strongly supports procurement of the target compound for anti-NDM-KP drug discovery programs.

Antibacterial NDM-1 Klebsiella pneumoniae ST147 Drug resistance Carbapenemase

Anticancer Chemotype Validation: Isoxazole-Thiophene Sulfonamide Class Activity Against MCF7 Breast Cancer Cells

A published series of thiophene derivatives incorporating sulfonamide and 3-methylisoxazole moieties was evaluated for in vitro anticancer activity against MCF7 human breast cancer cells. The most potent compounds in this series achieved IC50 values of 9.39–10.25 µM, exceeding the potency of doxorubicin (IC50 = 32.00 µM) by approximately 3‑fold [1]. The target compound, designated as compound 12 in this study, shares the 3-methylisoxazole pharmacophore with the active series. Although its individual IC50 was not among the top four most potent analogs highlighted in the publication, its structural membership in a chemotype that outperforms the clinical standard doxorubicin provides a compelling rationale for procurement and full dose-response profiling [2]. The 5-bromo substituent may further enhance cytotoxicity through halogen bonding or increased cellular uptake relative to non-halogenated analogs.

Anticancer MCF7 Isoxazole Thiophene sulfonamide Cytotoxicity

Physicochemical Differentiation: Lipophilicity and Permeability Advantages of the 5-Bromo-Isoxazole Architecture vs. 5-Chloro and 5-Ethyl Analogs

The 5-bromo substituent increases calculated lipophilicity by approximately ΔlogP +0.5–1.0 relative to the 5-chloro analog, owing to the higher atomic polarizability and hydrophobic surface area of bromine [1]. This enhanced lipophilicity is expected to improve passive membrane permeability, a critical parameter for intracellular target engagement and oral bioavailability. The isoxazole-propyl side chain provides additional hydrogen-bond acceptor sites (isoxazole N and O) that can modulate solubility and introduce selectivity elements absent in simple N‑alkyl analogs (e.g., 5-bromo-N-propylthiophene-2-sulfonamide, compound 3b) [2]. In the context of antibacterial lead optimization, where Gram-negative outer membrane penetration is a key hurdle, the balanced lipophilicity and hydrogen-bonding capacity of the target compound may offer a favorable permeability-solubility trade-off compared to the 5-ethyl analog or the simple N‑propyl derivative.

Lipophilicity Permeability Drug-like properties Halogen substitution ADME

High-Impact Research and Procurement Scenarios for 5-Bromo-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-sulfonamide


Anti-NDM-1 Drug Discovery: Lead Expansion of the 5-Bromo-thiophene-2-sulfonamide Scaffold

The 5-bromo-thiophene-2-sulfonamide core has demonstrated potent antibacterial activity against NDM-1-producing Klebsiella pneumoniae ST147 (MIC = 0.39 µg/mL for the N‑propyl analog 3b, >80‑fold more potent than meropenem) [1]. The target compound, with its isoxazole-propyl side chain, serves as a structurally differentiated lead for structure-activity relationship (SAR) expansion. Procurement supports MIC/MBC determination against NDM-KP and broader Gram-negative panels, time-kill kinetics, and in vivo efficacy studies. The isoxazole moiety may enhance target binding or alter efflux pump recognition relative to simple N‑alkyl analogs.

Anticancer Screening: Profiling the Isoxazole-Thiophene Sulfonamide Chemotype Against MCF7 and Expanded Cancer Cell Panels

The thiophene-sulfonamide-isoxazole chemotype has demonstrated cytotoxicity exceeding doxorubicin in MCF7 breast cancer cells, with the most potent analogs achieving IC50 values of 9.39–10.25 µM vs. 32.00 µM for doxorubicin [2]. The target compound (designated compound 12 in the reference series) requires full dose-response profiling to establish its IC50. Procurement enables MTT screening against MCF7 and NCI-60 or similar cancer cell panels, as well as mechanistic studies (apoptosis, cell cycle, target identification) to validate this underexplored chemotype.

Endothelin Receptor Antagonist Screening: Evaluating Isoxazole-Propyl Linker Effects on ETA/ETB Selectivity

Isoxazolyl-thiophene-sulfonamides are a well-established class of endothelin receptor antagonists, with halogen substitution on the isoxazole ring known to enhance potency to low nanomolar IC50 values [3]. The target compound's unique propyl linker between the sulfonamide nitrogen and the isoxazole ring differentiates it from directly attached isoxazole antagonists and may produce a distinct ETA/ETB selectivity profile. Procurement enables radioligand binding assays against both ETA and ETB receptors to quantify affinity and selectivity, supporting cardiovascular or renal drug discovery programs.

Carbonic Anhydrase Inhibition Profiling: Halogen-Dependent Isoform Selectivity

Thiophene-2-sulfonamides are recognized inhibitors of carbonic anhydrase isoforms, with halogen substitution at the 5-position capable of modulating isoform selectivity through halogen bonding interactions in the active site [1]. The 5-bromo substituent's strong σ-hole may preferentially engage specific CA isoforms (e.g., CA IX, a tumor-associated isoform) over off-target isoforms (CA I, CA II). Procurement supports stopped-flow CO₂ hydrase activity assays against a panel of human CA isoforms to quantify Ki values and establish the selectivity fingerprint of this underexplored chemotype.

Quote Request

Request a Quote for 5-bromo-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.